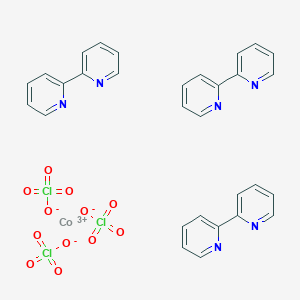

tris(2,2'-bipyridyl)cobalt(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tris(2,2'-bipyridyl)cobalt(III), also known as Tris(2,2'-bipyridyl)cobalt(III), is a useful research compound. Its molecular formula is C30H24Cl3CoN6O12 and its molecular weight is 825.8 g/mol. The purity is usually 95%.

The exact mass of the compound tris(2,2'-bipyridyl)cobalt(III) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tris(2,2'-bipyridyl)cobalt(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tris(2,2'-bipyridyl)cobalt(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Electrochemical Redox Behavior

The [Co(bpy)₃]³⁺/²⁺ redox couple exhibits reversible electron transfer kinetics, making it valuable for applications in thermoelectrochemical cells and dye-sensitized solar cells. Key findings include:

Table 1: Electrochemical Parameters of [Co(bpy)₃]³⁺/²⁺ in Selected Solvents

| Solvent/Ionic Liquid | Electrode Material | Electron Transfer Rate Constant (k⁰, cm/s) | Reversibility ([Co]³⁺/²⁺) |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium NTf₂ | Glassy Carbon | 0.0025 | Reversible |

| 1-Butyl-1-methylpyrrolidinium NTf₂ | Platinum | 0.0018 | Reversible |

| Acetonitrile | Glassy Carbon | 0.0031 | Reversible |

-

The redox reaction involves a one-electron reduction:

Co bpy e Co bpy Reversible E∘=+0.35V vs Ag AgCl [4] -

The [Co(bpy)₃]²⁺/¹⁺ couple is chemically irreversible due to ligand dissociation in the +1 oxidation state unless excess 2,2'-bipyridine is present to stabilize the complex .

Interactions with Biological Molecules

[Co(bpy)₃]³⁺ demonstrates selective binding to sulfated glycosaminoglycans (GAGs), as shown in studies involving Fondaparinux (FPX), a synthetic pentasaccharide:

Table 2: Binding and Enzymatic Inhibition Effects

| Complex | Binding to FPX (NMR) | Heparinase II Inhibition | Mechanism |

|---|---|---|---|

| [Co(bpy)₃]³⁺ | Yes (electrostatic) | No | Metalloshielding |

| [Ru(bpy)₃]²⁺ | No | Yes | Direct enzyme inhibition |

-

Metalloshielding : [Co(bpy)₃]³⁺ binds FPX via electrostatic interactions with sulfate groups, altering the GAG’s conformation without inhibiting enzymatic degradation .

-

Unlike ruthenium analogs, cobalt complexes do not interfere with heparinase II activity, indicating specificity in biological interactions .

Stability and Decomposition Pathways

The stability of [Co(bpy)₃]³⁺ is solvent- and oxidation-state-dependent:

-

Thermal Stability : Decomposes above 200°C in solid state, releasing bipyridine ligands and forming cobalt oxides .

-

Photoreactivity : Under UV light, [Co(bpy)₃]³⁺ undergoes ligand-to-metal charge transfer (LMCT), generating reactive oxygen species (ROS) in aqueous solutions .

-

Acid Sensitivity : Protonation of bipyridine ligands in strongly acidic media (pH < 2) leads to partial dissociation, forming [Co(Hbpy)(bpy)₂]³⁺ intermediates .

Comparative Reactivity with Analogous Complexes

Table 3: Redox Potentials of Tris(bipyridyl) Metal Complexes

| Complex | Oxidation State | E∘(V vs SHE) |

|---|---|---|

| [Co(bpy)₃]³⁺/²⁺ | III/II | +0.35 |

| [Ru(bpy)₃]³⁺/²⁺ | III/II | +1.26 |

| [Fe(bpy)₃]³⁺/²⁺ | III/II | +1.04 |

Propriétés

Numéro CAS |

14376-02-4 |

|---|---|

Formule moléculaire |

C30H24Cl3CoN6O12 |

Poids moléculaire |

825.8 g/mol |

Nom IUPAC |

cobalt(3+);2-pyridin-2-ylpyridine;triperchlorate |

InChI |

InChI=1S/3C10H8N2.3ClHO4.Co/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3,4)5;/h3*1-8H;3*(H,2,3,4,5);/q;;;;;;+3/p-3 |

Clé InChI |

NMBDAQCKNYPFCW-UHFFFAOYSA-K |

SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+3] |

SMILES canonique |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+3] |

Key on ui other cas no. |

14376-02-4 |

Synonymes |

Co(bpy)3(3) cobalt trisbipyridyl CoBPY cpd tris(2,2'-bipyridyl)cobalt(III) tris(2,2'-bipyridyl)cobalt(III) perchlorate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.